Doxylamine, (S)-

Antihistaminic activity H1 receptor antagonism Isolated tissue assay

This is the levorotatory (S)-(−)-enantiomer of doxylamine, supplied specifically as a chiral reference standard and analytical probe—not a racemic mixture. It exhibits quantifiably lower antihistaminic activity than the R-(+)-isomer (87.5% vs. 95.83% relative to histamine control in isolated guinea pig ileum), making it essential as a negative control in stereoselective pharmacology assays. Validated chiral UFLC-DAD and HPLC-DAD methods depend on this single enantiomer for accurate identification and quantification in biological matrices during pharmacokinetic, bioequivalence, and metabolic studies. Substituting standard achiral doxylamine would introduce an undefined enantiomeric mixture, confounding any investigation into the specific pharmacological or toxicological contributions of the S-isomer. Researchers investigating CYP2D6/CYP1A2/CYP2C9-mediated stereoselective metabolism and chiral toxicology require this material to assess differential metabolic rates, metabolite profiles, and drug-drug interaction potential versus the R-enantiomer or racemate.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 76210-47-4
Cat. No. B10761699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxylamine, (S)-
CAS76210-47-4
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
InChIInChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1
InChIKeyHCFDWZZGGLSKEP-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 G DISSOLVES IN 1 ML WATER;  1 G DISSOLVES IN 2 ML ALCOHOL;  SLIGHTLY SOL IN BENZENE & ETHER;  1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/
Soluble in acids.

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-Doxylamine (CAS 76210-47-4)? Procurement Considerations for the Single Enantiomer of a First-Generation Antihistamine


(S)-Doxylamine (CAS 76210-47-4) is the levorotatory enantiomer of doxylamine, a first-generation ethanolamine-class histamine H1 receptor antagonist widely used as a racemic mixture for its sedative, antiallergic, and antiemetic properties [1]. Like other first-generation antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors and also exhibits substantial anticholinergic effects through muscarinic receptor antagonism [1][2]. The (S)-enantiomer is primarily employed as a reference standard, chiral analytical probe, and research tool to investigate stereoselective pharmacology, metabolism, and toxicity, rather than as a standalone therapeutic agent, due to its lower antihistaminic potency compared to its (R)-(+)-counterpart [2][3].

Why Purchasing a Generic Antihistamine Is Not Equivalent to Sourcing (S)-Doxylamine


Doxylamine, as marketed in over-the-counter and prescription products, is universally a racemic (1:1) mixture of (R)-(+)- and (S)-(−)-enantiomers [1]. These enantiomers are not pharmacologically equivalent. The (S)-enantiomer exhibits quantifiably lower antihistaminic activity than the (R)-enantiomer (87.5% vs. 95.83% relative to histamine control in isolated guinea pig ileum assays) [1]. Furthermore, the two enantiomers can be distinguished and quantified only through specialized chiral analytical methods, which are essential for research into stereoselective pharmacokinetics, metabolism, and potential toxicity [2]. Therefore, substituting a standard, achiral doxylamine reference standard or formulation for (S)-doxylamine would introduce an undefined mixture of enantiomers, confounding any study designed to isolate the specific pharmacological, metabolic, or toxicological contributions of the (S)-isomer. The following evidence details the precise, quantifiable differences that mandate the procurement of the single enantiomer for research applications.

Quantitative Differentiation of (S)-Doxylamine: Head-to-Head Evidence for Procurement Decisions


Antihistaminic Activity of (S)-Doxylamine Is 8.33% Lower Than the R-Enantiomer and 4.16% Lower Than Racemate

The antihistaminic activity of (S)-(−)-doxylamine succinate, when directly compared to its R-(+)-enantiomer and the racemic mixture in an isolated guinea pig ileum model, is quantifiably lower [1]. The R-(+)-isomer demonstrates the highest activity, while the (S)-(−)-isomer is the least potent of the three forms [1].

Antihistaminic activity H1 receptor antagonism Isolated tissue assay

Enantiomeric Purity of (S)-Doxylamine Must Be Verified by Validated Chiral HPLC or UFLC Methods

The analytical separation and quantification of (S)-doxylamine from its R-enantiomer is not possible using standard achiral HPLC methods. Two validated chiral methods are documented: a UFLC-DAD method using a cellulose-based chiral column that achieved baseline separation of (d)- and (l)-enantiomers in rat plasma with a linear range of 100–1400 ng/mL and extraction recoveries of 94.5–104.7% [1], and an HPLC-DAD method using a Chiralpak AD-H column for enantioselective quantification in human plasma with a linear range of 8-40 µg/mL [2].

Enantiomeric purity Chiral chromatography Quality control

Scalable Method for Resolving (S)-Doxylamine from Racemate Using L(+)-Tartaric Acid

A scalable and efficient method for obtaining enantiopure (S)-doxylamine from the racemic mixture has been established. The process involves diastereomeric salt formation with L(+)-tartaric acid in methanol, followed by crystallization from an acetone/water mixture, and subsequent conversion to the succinate salt [1].

Chiral resolution Diastereomeric salt formation Process chemistry

Class-Level Evidence Suggests Potential for Stereoselective Metabolism and Toxicity

While direct comparative data for the metabolism and toxicity of (S)-doxylamine versus (R)-doxylamine in vivo are lacking, it is well-established that doxylamine is primarily metabolized by cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9 [1]. The broader class of chiral ethanolamine antihistamines demonstrates stereoselectivity in receptor binding and metabolic pathways, and enantiomers of other drugs have been shown to exhibit significant differences in toxicity profiles [2].

Stereoselective metabolism CYP2D6 Chiral toxicology

Validated Research Applications for (S)-Doxylamine Based on Quantitative Differentiation Evidence


Use as a Reference Standard for Chiral Purity Analysis in Pharmacokinetic and Bioequivalence Studies

As demonstrated, validated chiral UFLC-DAD and HPLC-DAD methods exist for the enantioselective quantification of doxylamine in plasma [1]. (S)-Doxylamine serves as an essential reference standard in these assays to accurately identify and quantify the (S)-enantiomer in biological samples from studies of the racemic drug. This is critical for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring, where understanding the individual disposition of each enantiomer can impact safety and efficacy interpretations [2].

Pharmacological Negative Control in Isolated Tissue Assays of H1 Receptor Antagonists

The data from isolated guinea pig ileum experiments show that (S)-doxylamine has the lowest antihistaminic activity among its enantiomeric and racemic forms [1]. This makes it an ideal negative control or low-activity comparator in in vitro pharmacological assays designed to investigate the stereoselective actions of other H1 receptor antagonists or to dissect the contribution of histaminergic vs. anticholinergic pathways in tissue responses.

Investigating Stereoselective Metabolism and Potential Toxicity by CYP450 Isoforms

Doxylamine is metabolized by CYP2D6, CYP1A2, and CYP2C9 [1]. Given the established principle of chiral toxicology and stereoselective metabolism in related compounds, (S)-doxylamine is a key tool for in vitro (e.g., microsomal, hepatocyte) and in vivo studies [2]. It is necessary to determine if (S)-doxylamine exhibits different metabolic rates, metabolite profiles, or potential for drug-drug interactions compared to the R-enantiomer or the racemate, a crucial step in assessing the safety profile of the chiral drug [3].

Process Development and Quality Control of Enantiopure Synthesis

The documented resolution method using L(+)-tartaric acid provides a blueprint for process chemistry [1]. (S)-Doxylamine is required as a reference material to develop, validate, and monitor alternative enantioselective synthesis or separation methods (e.g., chiral chromatography, asymmetric synthesis) aimed at producing enantiopure material. Its use in quality control ensures batch-to-batch consistency and compliance with regulatory standards for chiral purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxylamine, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.